

The Burgess Reagent: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Burgess reagent	
Cat. No.:	B7800359	Get Quote

Abstract

This technical guide provides an in-depth overview of the **Burgess reagent**, (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt. Discovered in 1968 by Professor Edward M. Burgess, this reagent has become an invaluable tool in modern organic synthesis due to its mild and selective nature.[1][2] This document will detail its discovery, synthesis, reaction mechanisms, and diverse applications, with a particular focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical industry. Experimental protocols for its preparation and key transformations are provided, alongside quantitative data and safety guidelines to assist researchers in its effective and safe implementation.

Introduction: Discovery and Significance

The **Burgess reagent** was first reported by Edward M. Burgess and his colleagues at Georgia Institute of Technology in 1968.[2] It is a mild and selective dehydrating agent, primarily used for the conversion of secondary and tertiary alcohols to alkenes.[1][2][3][4] Unlike many classical dehydration methods that require harsh acidic or basic conditions, the **Burgess reagent** operates under neutral conditions, making it compatible with a wide range of sensitive functional groups.[5] Its solubility in common organic solvents further enhances its utility in synthetic chemistry.[2][6]

Synthesis of the Burgess Reagent



The **Burgess reagent** is a white to pale reddish-yellow crystalline powder that is sensitive to moisture and air, necessitating storage at low temperatures under an inert atmosphere.[3][6] It is typically prepared in a two-step procedure from readily available starting materials.

Experimental Protocol: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate

This procedure is adapted from the method reported in Organic Syntheses.

Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a solution of chlorosulfonyl isocyanate (0.580 mole) in anhydrous benzene (150 mL) is prepared.
- The flask is cooled in a water bath maintained at 25–30°C.
- A solution of anhydrous methanol (0.500 mole) in anhydrous benzene (25 mL) is added dropwise from the dropping funnel over 30 minutes with stirring.
- The reaction mixture is stirred for an additional 30 minutes.
- Olefin-free hexane (125 mL) is added over 5 minutes while cooling the flask to 0–5°C with an ice bath.
- The resulting white crystalline product, methyl (chlorosulfonyl)carbamate, is collected by filtration, washed with hexane, and dried under reduced pressure. The typical yield is 88–92%.[7]

Step 2: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate (**Burgess Reagent**)

- A solution of anhydrous triethylamine (0.225 mole) in anhydrous benzene (50 mL) is placed in a flask equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.
- The flask is cooled to 10–15°C with a water bath.

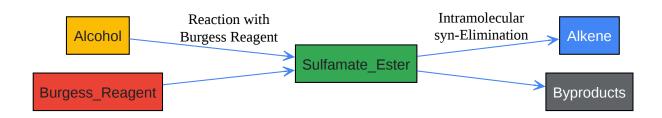


- A solution of methyl (chlorosulfonyl)carbamate (0.100 mole) in dry benzene (225 mL) is added dropwise over 1 hour.
- The mixture is stirred for an additional 30 minutes at 25–30°C.
- The precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the Burgess reagent as a solid.

Mechanism of Action: The syn-Elimination Pathway

The dehydration of alcohols by the **Burgess reagent** proceeds through a concerted, intramolecular syn-elimination pathway, often referred to as an Ei (Elimination, intramolecular) mechanism.

Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Mechanism of alcohol dehydration by the **Burgess reagent**.

The reaction is initiated by the attack of the alcohol oxygen on the electrophilic sulfur atom of the **Burgess reagent**, leading to the formation of a sulfamate ester intermediate. This is followed by a thermal, concerted elimination where a proton syn to the sulfamate group is abstracted by the nitrogen atom of the carbamate, resulting in the formation of the alkene, triethylammonium sulfate, and methyl carbamate.

Applications in Organic Synthesis

The **Burgess reagent**'s mild and selective nature has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.



Dehydration of Alcohols

The primary application of the **Burgess reagent** is the dehydration of secondary and tertiary alcohols to form alkenes. The reaction generally proceeds with high regioselectivity, favoring the formation of the more stable (Zaitsev) alkene.[3]

Table 1: Dehydration of Secondary Alcohols with Burgess Reagent

Substrate	Product(s)	Conditions	Yield (%)	Reference
Cyclododecanol	Cyclododecene	Benzene, 80°C, 1h	95	J. Org. Chem. 1973, 38, 26-31
2-Adamantanol	2-Adamantene	Benzene, 80°C, 3h	85	J. Org. Chem. 1973, 38, 26-31
endo-Norborneol	Nortricyclene / Norbornene	Benzene, 80°C, 1h	75 / 25	J. Org. Chem. 1973, 38, 26-31

Table 2: Dehydration of Tertiary Alcohols with Burgess Reagent

Substrate	Product(s)	Conditions	Yield (%)	Reference
tert-Butanol	Isobutylene	Benzene, 50°C, 0.5h	98	J. Org. Chem. 1973, 38, 26-31
1- Methylcyclohexa nol	1- Methylcyclohexe ne / Methylenecycloh exane	Benzene, 25°C, 0.5h	90 / 10	J. Org. Chem. 1973, 38, 26-31
α-Terpineol	Limonene / Terpinolene	Benzene, 25°C, 1h	60 / 40	J. Org. Chem. 1973, 38, 26-31

Experimental Protocol: Dehydration of a Secondary Alcohol



- To a solution of the secondary alcohol (1.0 mmol) in anhydrous benzene (10 mL) under a nitrogen atmosphere, add the **Burgess reagent** (1.2 mmol).
- Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of Nitriles from Primary Amides

The **Burgess reagent** is an effective reagent for the dehydration of primary amides to the corresponding nitriles under mild conditions.[8] This transformation is particularly useful when other functional groups sensitive to harsher dehydrating agents are present in the molecule.

Table 3: Conversion of Primary Amides to Nitriles

Substrate	Product	Conditions	Yield (%)	Reference
Benzamide	Benzonitrile	CH ₂ Cl ₂ , 25°C, 6h	High	Recent Advances in the Application of the Burgess Reagent in Organic Synthesis
Nicotinamide	3-Cyanopyridine	Dichloromethane , rt	92	Synlett 2000, 1169-1171
Phenylacetamide	Phenylacetonitril e	Dichloromethane , rt	88	Synlett 2000, 1169-1171



Experimental Protocol: Synthesis of a Nitrile from a Primary Amide

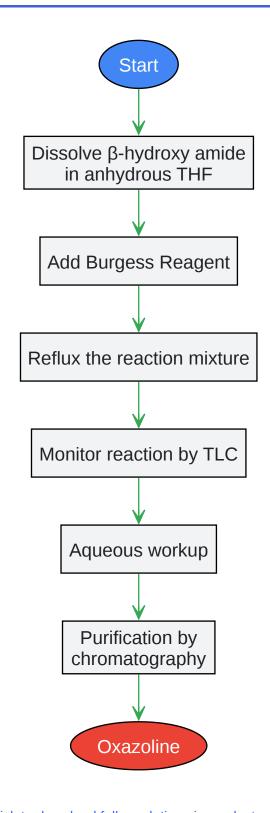
- To a solution of the primary amide (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the **Burgess reagent** (1.5 mmol) in one portion.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the starting material is consumed, quench the reaction with water.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting nitrile by flash chromatography.

Synthesis of Oxazolines and Thiazolines

A significant application of the **Burgess reagent**, pioneered by Wipf and Miller, is the cyclodehydration of β-hydroxy amides and thioamides to afford oxazolines and thiazolines, respectively.[8] This methodology is particularly valuable for the synthesis of these heterocycles from serine and threonine derivatives with retention of stereochemistry.[5][8]

Experimental Workflow: Oxazoline Synthesis





Click to download full resolution via product page

Caption: Experimental workflow for oxazoline synthesis.



Experimental Protocol: Synthesis of an Oxazoline from a Serine Derivative

- To a solution of the N-protected serine derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add the **Burgess reagent** (1.2 mmol).
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel chromatography to afford the desired oxazoline.

Other Applications

The versatility of the **Burgess reagent** extends to several other useful transformations, including:

- Conversion of formamides to isocyanides.[1]
- Synthesis of carbamates from primary alcohols.[3]
- Formation of sulfamidates from 1,2-diols.
- Synthesis of guanidines.

Safety and Handling

The **Burgess reagent** is a moisture- and air-sensitive solid that should be handled under an inert atmosphere (e.g., nitrogen or argon).[6] It is recommended to store the reagent in a tightly sealed container at low temperatures (-20°C is often suggested).[6] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10]



Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles.[9]
- Hand Protection: Chemical-resistant gloves.[9]
- Skin and Body Protection: Laboratory coat.

Handling Precautions:

- Avoid breathing dust.
- Wash hands thoroughly after handling.[11]
- Use only in a well-ventilated area.[9]
- In case of accidental contact, rinse the affected area with plenty of water.[11]

Incompatible Materials:

Strong oxidizing agents.[6][9]

Conclusion

Since its discovery over five decades ago, the **Burgess reagent** has established itself as a cornerstone of modern organic synthesis. Its ability to effect dehydrations and other transformations under mild and neutral conditions makes it an indispensable tool for the synthesis of complex, polyfunctional molecules, particularly within the realm of drug discovery and development. A thorough understanding of its reactivity, coupled with adherence to proper handling and safety protocols, will continue to enable chemists to leverage this versatile reagent in the creation of novel and impactful therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. ukessays.com [ukessays.com]
- 2. Burgess reagent Wikipedia [en.wikipedia.org]
- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 4. Burgess Dehydrating Reagent | Ambeed [ambeed.com]
- 5. pure.au.dk [pure.au.dk]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. Burgess reagent Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [The Burgess Reagent: A Comprehensive Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800359#who-discovered-the-burgess-reagent-and-when]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com